Carbinoxamine Maleate is an ethanolamine class of H1 antihistamines with mild antimuscarinic and sedative properties. Carbinoxamine diminishes the typical histaminergic effects on H1-receptors in bronchial smooth muscle, capillaries, and gastrointestinal smooth muscle, including vasodilation, bronchoconstriction, increased vascular permeability, pain, itching, and spasmodic contractions of gastrointestinal smooth muscle. Carbinoxamine maleate is used to provide symptomatic relieve of allergic symptoms.
See also: Carbinoxamine (has active moiety).
Carbinoxamine maleate
CAS No.: 3505-38-2
Cat. No.: VC21347768
Molecular Formula: C20H23ClN2O5
Molecular Weight: 406.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 3505-38-2 |
---|---|
Molecular Formula | C20H23ClN2O5 |
Molecular Weight | 406.9 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
Standard InChI | InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Standard InChI Key | GVNWHCVWDRNXAZ-BTJKTKAUSA-N |
Isomeric SMILES | CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
SMILES | CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Appearance | White to Off-White Solid |
Melting Point | 116-118°C |
Chemical Structure and Properties
Carbinoxamine maleate is chemically identified as 2-[(4-chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethylethanamine (Z)-2-butenedioate (1:1) . This ethanolamine derivative possesses a distinctive molecular structure that contributes to its specific pharmacological properties.
Physical and Chemical Characteristics
Carbinoxamine maleate exhibits several notable physical and chemical properties that influence its pharmaceutical applications:
Property | Characteristic |
---|---|
Molecular Formula | C16H19ClN2O∙C4H4O4 |
Molecular Weight | 406.86 g/mol |
CAS Number | 3505-38-2 |
Alternate CAS Number (Free base) | 486-38-2 |
Solubility | Freely soluble in water |
Physical State | Crystalline solid |
IUPAC Name | (Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
The compound consists of a carbinoxamine base component combined with maleic acid in a 1:1 ratio . Its free water solubility plays a significant role in its pharmaceutical formulation and bioavailability characteristics .
Pharmacological Classification and Mechanism of Action
Carbinoxamine maleate belongs to the first generation of antihistamines, specifically within the ethanolamine class of antihistamines which typically exhibit pronounced antimuscarinic activity .
Receptor Interactions
The primary mechanism of action involves competitive antagonism at histamine H1 receptors:
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Competes with free histamine for binding at H1-receptor sites on effector cells
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Antagonizes histamine effects at H1-receptors, reducing histamine-mediated symptoms
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Exhibits significant anticholinergic (antimuscarinic) properties
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Produces moderate sedative effects through central nervous system penetration
Carbinoxamine maleate exerts its therapeutic effects primarily by competing with histamine for receptor sites in key tissues, including the gastrointestinal tract, blood vessels, and respiratory tract. This competition effectively blocks histamine-mediated responses in these tissues .
Pharmacokinetic Profile
The pharmacokinetic characteristics of carbinoxamine maleate have been well-documented through several clinical studies, providing insights into its absorption, distribution, metabolism, and elimination patterns.
Absorption and Distribution
Carbinoxamine maleate demonstrates efficient oral bioavailability:
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Rapidly and extensively absorbed from the gastrointestinal tract following oral administration
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Time to maximum concentration (Tmax) ranges between 1.5 to 5 hours for immediate-release formulations
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Peak plasma concentration (Cmax) of approximately 24 ng/mL following a single 8 mg dose
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Area under the curve (AUC) of about 286 ng·hr/mL, indicating substantial systemic exposure
Metabolism and Elimination
The compound undergoes significant hepatic metabolism:
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Extensively metabolized by the liver to inactive metabolites
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Virtually no unchanged drug appears in the urine
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Complete urinary excretion of metabolites occurs within 24 hours
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Serum half-life ranges from 10 to 20 hours, supporting twice-daily dosing regimens
Extended-Release Formulation Pharmacokinetics
The extended-release formulation (Karbinal ER) demonstrates distinct pharmacokinetic parameters:
Parameter | Single Dose (16 mg) | Multiple Dose (16 mg q12h for 8 days) |
---|---|---|
Cmax | 28.7 ± 5.3 ng/mL | 72.9 ± 24.4 ng/mL |
Tmax | 6.7 hours | 5.6 hours |
Plasma Half-life | 17.0 hours | Not reported |
Minimum Steady-State Concentration | Not applicable | 51.8 ± 20.3 ng/mL |
This extended-release formulation was demonstrated to be bioequivalent to immediate-release solution when administered as two 8 mg doses six hours apart .
Therapeutic Applications
Carbinoxamine maleate has received regulatory approval for multiple therapeutic indications related to allergic conditions.
Approved Clinical Indications
The compound is indicated for the management of:
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Seasonal and perennial allergic rhinitis
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Vasomotor rhinitis
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Allergic conjunctivitis due to inhalant allergens and foods
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Mild, uncomplicated allergic skin manifestations of urticaria and angioedema
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Dermatographism
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Adjunctive therapy for anaphylactic reactions (after control of acute manifestations)
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Amelioration of severity of allergic reactions to blood or plasma
These indications reflect carbinoxamine maleate's efficacy in addressing various manifestations of histamine-mediated allergic responses across multiple organ systems.
Dosage Regimens and Formulations
Carbinoxamine maleate is available in several pharmaceutical formulations with established dosing guidelines for different age groups.
Available Formulations
The compound is manufactured in multiple pharmaceutical presentations:
Formulation | Strength | Inactive Ingredients |
---|---|---|
Tablets | 4 mg and 6 mg | Anhydrous lactose, magnesium stearate, microcrystalline cellulose, sodium starch glycolate |
Oral Solution | 4 mg/5 mL | Artificial bubble gum flavor, citric acid (anhydrous), glycerin, methylparaben, propylene glycol, propylparaben, purified water, sodium citrate (hydrous), sorbitol solution |
Extended-Release Suspension | 4 mg/5 mL | Not fully specified in provided sources |
Recommended Dosing
Dosing recommendations vary by age group and formulation:
For immediate-release formulations:
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Adults: 6 to 16 mg every 12 hours
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Children (dose approximately 0.2 to 0.4 mg/kg/day):
Important safety consideration: Product labeling for over-the-counter cough and cold medicines containing carbinoxamine maleate has been modified to contraindicate use in children under 4 years of age to prevent potential misuse and associated health risks .
Drug Interactions and Precautions
Carbinoxamine maleate demonstrates several important interactions with other medications and substances that require clinical consideration.
Significant Drug Interactions
The following interactions have been documented:
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Additive effects with alcohol and other central nervous system depressants
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Enhanced effects of barbiturates
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Potentiation of tricyclic antidepressants
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Increased risk of adverse effects with monoamine oxidase inhibitors, including phenelzine, tranylcypromine, and selegiline
Analytical Methods for Detection and Quantification
Several analytical techniques have been developed for the detection and quantification of carbinoxamine maleate in pharmaceutical formulations and biological samples.
Spectrofluorimetric Method
A sensitive spectrofluorimetric method has been developed with the following characteristics:
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Based on measuring native fluorescence intensity of carbinoxamine maleate in methanol
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Utilizes excitation/emission wavelengths of 273/308 nm
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Achieves a limit of detection of 0.66 ng/mL
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Provides a limit of quantitation of 1.99 ng/mL
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Demonstrates application in pharmaceutical preparations and spiked human plasma samples
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Validated for linearity, accuracy, precision, and robustness
This method offers advantages of simplicity, sensitivity, and cost-effectiveness for both pharmaceutical quality control and biological sample analysis.
Stability Profile
While comprehensive stability data was limited in the provided sources, carbinoxamine maleate has been subjected to stability studies under various conditions.
The spectrofluorimetric method described previously has been employed for stability investigation of carbinoxamine maleate under stress conditions guided by International Conference of Harmonization (ICH) protocols .
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